![molecular formula C16H17NO4S B2959228 N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 942006-92-0](/img/structure/B2959228.png)

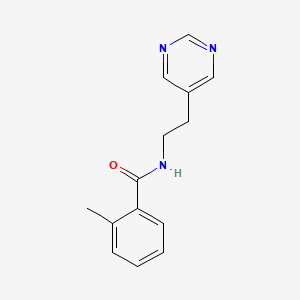

N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

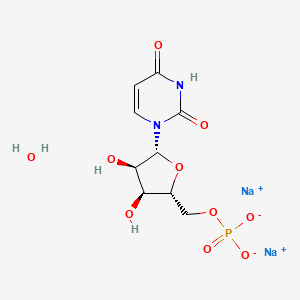

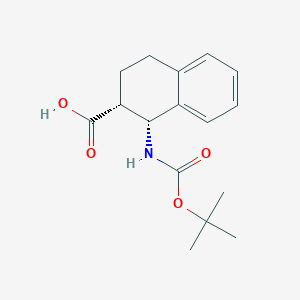

“N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a complex organic compound. It contains a benzo[b][1,4]dioxepine ring which is a seven-membered ring with two oxygen atoms. It also has a sulfonamide group attached to it, which is known for its various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b][1,4]dioxepine ring and the introduction of the sulfonamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[b][1,4]dioxepine ring and the sulfonamide group. The presence of these groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The sulfonamide group, for example, is known to participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen

Inhibition of Phenylethanolamine N-Methyltransferase :

- Blank et al. (1980) studied the ability of related compounds to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro, contributing to the understanding of epinephrine biosynthesis and its regulation (Blank et al., 1980).

Synthesis Methods and Chemical Properties :

- Saitoh et al. (2001) focused on the synthesis of related compounds, highlighting the importance of cyclization reactions in producing these complex structures (Saitoh et al., 2001).

- Khazaei et al. (2014) synthesized a novel N-bromo sulfonamide reagent and explored its catalytic properties in organic synthesis (Khazaei et al., 2014).

Biodegradation of Sulfonamides :

- Ricken et al. (2013) identified metabolites formed during the degradation of sulfonamides, including N-methyl-N-phenyl sulfonamides, in a microbial strain. This research is significant for understanding environmental persistence and antibiotic resistance (Ricken et al., 2013).

Enzyme Inhibition Studies :

- Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides, contributing to the development of inhibitors for specific enzymes (Abbasi et al., 2019).

- Bilginer et al. (2020) synthesized and evaluated a series of sulfonamides for their inhibitory activities against acetylcholinesterase and carbonic anhydrases, important in neurochemistry and other physiological processes (Bilginer et al., 2020).

Structural Analysis and Synthesis Pathways :

- Tewes et al. (2016) analyzed the crystal structure of analogs to understand their molecular configuration, which is crucial for designing receptor-specific drugs (Tewes et al., 2016).

- Larsen et al. (1988) explored water-soluble amino acid derivatives of N-methylsulfonamides, providing insights into prodrug forms for the sulfonamide group (Larsen et al., 1988).

Quantum Mechanical Studies and Light Harvesting Applications :

- Mary et al. (2019) conducted quantum mechanical studies on aromatic sulfonamidobenzoxazole compounds, revealing potential applications in light harvesting and bioactive molecule development (Mary et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-17(13-6-3-2-4-7-13)22(18,19)14-8-9-15-16(12-14)21-11-5-10-20-15/h2-4,6-9,12H,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJYZAVKHGCFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)

![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)

![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)

![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)

![6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2959156.png)

![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959165.png)